Product packaging for Metalol(Cat. No.:CAS No. 7701-65-7)

Metalol

Cat. No.: B1614516
CAS No.: 7701-65-7
M. Wt: 258.34 g/mol
InChI Key: YTDJNWMSAAWJDD-UHFFFAOYSA-N
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Description

Metalol is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.339 g/mol . Its IUPAC name is N-{4-[1-hydroxy-2-(methylamino)propyl]phenyl}methanesulfonamide . As a structured chemical entity, it is recognized by international identifiers including the J-GLOBAL ID 200907074125459602 . It is important for researchers to distinguish this compound from the similarly named but distinct and widely documented cardiovascular drug Metoprolol (C15H25NO3) . Research Applications and Value: Peer-reviewed literature detailing specific research applications, mechanism of action, and established protocols for this compound is currently limited. This presents a significant opportunity for investigators to explore and define its potential research utility. Its defined molecular structure makes it a candidate for investigation in areas such as novel compound synthesis, analytical method development, or as a standard in mass spectrometry. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable institutional and governmental safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O3S B1614516 Metalol CAS No. 7701-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7701-65-7

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide

InChI

InChI=1S/C11H18N2O3S/c1-8(12-2)11(14)9-4-6-10(7-5-9)13-17(3,15)16/h4-8,11-14H,1-3H3

InChI Key

YTDJNWMSAAWJDD-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC

Canonical SMILES

CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC

Origin of Product

United States

Synthetic Methodologies for Metalol and Its Analogues

Classical Organic Synthesis Approaches to Metalol Core Structure

Classical organic synthesis relies on established reaction mechanisms and functional group transformations to construct target molecules. For compounds containing aryl rings, hydroxyl groups, and amine functionalities, common classical approaches would typically involve sequential reactions. For instance, the formation of the methanesulfonamide (B31651) moiety often involves the reaction of an aniline (B41778) derivative with methanesulfonyl chloride. The construction of the phenyl-substituted amino alcohol portion could involve reactions such as:

Friedel-Crafts Acylation/Alkylation: To introduce the propyl chain onto the phenyl ring.

Carbonyl Reduction: Reduction of ketone intermediates to introduce the hydroxyl group.

Reductive Amination: Formation of the secondary amine linkage from a carbonyl compound and a primary amine, or from an imine intermediate.

Epoxide Ring Opening: Reaction of an epoxide with an amine or other nucleophile to form the amino alcohol structure. This approach is commonly seen in the synthesis of beta-blockers, which share some structural similarities with this compound nih.govresearch-solution.com.

While "The Organic Chemistry of Drug Synthesis" mentions this compound research-solution.comtheswissbay.ch, specific synthetic schemes for this compound itself were not detailed in the provided snippets. The synthesis of structurally related compounds often involves multi-step sequences, where each step aims for high yield and purity.

Modern Synthetic Strategies for this compound Derivatives and Analogues

Modern synthetic chemistry offers advanced tools and techniques to overcome challenges associated with classical methods, such as controlling stereochemistry, improving efficiency, and enabling the rapid generation of diverse compound libraries.

This compound possesses chiral centers, and its hydrochloride salt is noted to have a specific (1R,2S) stereochemistry chemspider.comontosight.aifda.gov. Stereoselective synthesis is crucial for pharmaceutical compounds, as different stereoisomers can exhibit vastly different biological activities or adverse effects. Strategies for achieving stereoselectivity include:

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the reactant to influence the stereochemical outcome of a reaction, followed by its removal youtube.com.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes or organocatalysts) to direct the formation of a specific stereoisomer. Transition-metal-catalyzed alkylation of enolate compounds, for example, has been employed for the stereoselective construction of highly congested carbon centers caltech.edu.

Kinetic Resolution: Separating enantiomers based on their differential reaction rates with a chiral reagent or enzyme. This can involve enzymatic kinetic resolution, which is highly effective for obtaining enantiopure compounds researchgate.net.

The ability to synthesize specific isomers of this compound would be paramount for its potential applications, ensuring the desired biological profile.

Parallel and combinatorial synthesis are powerful methodologies used in drug discovery to rapidly generate large libraries of compounds with diverse chemical structures mt.combioduro.com. These techniques allow for the simultaneous synthesis of multiple compounds, significantly accelerating the lead identification and optimization processes mt.comresearchgate.net.

Parallel Synthesis: Involves performing multiple reactions simultaneously in separate reaction vessels, often under identical or slightly varied conditions, to produce a series of related compounds mt.combioduro.commt.com. This is particularly useful for optimizing reaction conditions or exploring structure-activity relationships (SAR) within a focused chemical space.

Combinatorial Synthesis: Employs a set of building blocks that are combined in all possible permutations to create a large library of compounds from a smaller number of starting materials research-solution.comnih.gov. This can be achieved through solid-phase synthesis or solution-phase methods mt.com. Transition-metal-mediated reactions have played a significant role in expanding the scope of combinatorial chemistry for synthesizing non-oligomeric, small-molecule libraries nih.gov.

For this compound, these strategies could be applied to synthesize a library of derivatives by varying substituents on the phenyl ring, the amine group, or the alkyl chain, allowing for high-throughput screening to identify analogues with improved properties.

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis (enzyme-catalyzed reactions). Enzymes offer remarkable chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions (e.g., ambient temperature and pressure) and in aqueous environments, which aligns with green chemistry principles researchgate.netrsc.orgchemistryviews.orgnih.gov.

Enzyme-Catalyzed Transformations: Enzymes like lipases, halohydrin dehalogenases, and alcohol dehydrogenases have been successfully employed in the synthesis of chiral intermediates and final drug products, including beta-blockers like (S)-Metoprolol and muscle relaxants like Metaxalone and its analogues researchgate.netchemistryviews.orgresearchgate.net.

Advantages: Biocatalysis can reduce the need for protecting groups, minimize side reactions, and simplify purification processes, leading to more sustainable synthetic routes nih.govacs.org. The integration of metal catalysis with enzyme catalysis in aqueous media has also been explored, demonstrating efficient and selective product formation youtube.com.

While no specific chemoenzymatic route for this compound was found, its structural features suggest that biocatalytic steps could be incorporated, particularly for the stereoselective formation of the chiral amino alcohol moiety.

Advanced Analytical Characterization in Metalol Research

Chromatographic and Electrophoretic Methodologies for Metalol Analysis

Capillary Electrophoresis for this compound Purity and Chiral Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that would be exceptionally well-suited for assessing the purity of this compound and for resolving its stereoisomers. The presence of chiral centers in the this compound structure, as suggested by the name "Threo-metalol," necessitates enantioselective analysis to quantify the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. google.com

Purity Analysis: In a typical CE method for purity, a fused-silica capillary would be filled with a background electrolyte (BGE) at a specific pH. A small plug of the this compound sample would be injected electrokinetically or hydrodynamically. Upon application of a high voltage, charged species would migrate at different velocities based on their charge-to-size ratio, separating impurities from the main this compound peak. The peak area of this compound relative to the total peak area of all components would be used to determine its purity.

Chiral Analysis: For chiral separations, a chiral selector would be added to the BGE. Common chiral selectors for compounds like this compound, which contains amine and hydroxyl groups, include cyclodextrins (e.g., β-cyclodextrin and its derivatives). The enantiomers of this compound would form transient, diastereomeric complexes with the cyclodextrin, leading to differences in their electrophoretic mobility and resulting in their separation into two distinct peaks.

A hypothetical data table for a chiral CE method developed for this compound is presented below.

ParameterCondition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate buffer pH 2.5
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5s)
Detection UV at 220 nm

This method would allow for the baseline separation of the this compound enantiomers, enabling their accurate quantification.

X-ray Diffraction and Crystallography for Solid-State Structure Determination of this compound

X-ray diffraction (XRD) and single-crystal X-ray crystallography are indispensable tools for the solid-state characterization of crystalline pharmaceutical compounds like this compound. These techniques provide definitive information about the crystal structure, which influences critical properties such as solubility, stability, and bioavailability.

Powder X-ray Diffraction (PXRD): PXRD would be used to analyze the polycrystalline powder form of this compound. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" of the crystalline form. It would be used to identify different polymorphs (different crystal structures of the same compound), assess crystallinity, and monitor phase transformations under various stress conditions (e.g., heat, humidity).

Single-Crystal X-ray Crystallography: To obtain a detailed three-dimensional atomic arrangement, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to a focused beam of X-rays, and the diffraction pattern would be collected. The analysis of this pattern would reveal the precise spatial coordinates of every atom in the molecule, as well as the packing arrangement of the molecules within the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the physical properties of the solid.

A table of hypothetical crystallographic data for this compound is provided below.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.2
c (Å) 15.6
α, β, γ (°) 90, 90, 90
Volume (ų) 1614.7
Z 4
Calculated Density (g/cm³) 1.27

This data would provide an unambiguous determination of the solid-state structure of a specific crystalline form of this compound.

Advanced Microscopy Techniques for this compound Aggregates and Formulations

Advanced microscopy techniques are vital for visualizing the morphology and size distribution of drug particles and their aggregates, particularly within pharmaceutical formulations. For this compound, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide high-resolution images of the particle surfaces and internal structures, respectively.

Scanning Electron Microscopy (SEM): SEM would be used to examine the surface topography, shape, and size of raw this compound particles or particles within a formulated product (e.g., a tablet). This analysis is important as particle morphology can affect powder flow, compaction properties, and dissolution rates. For instance, needle-shaped crystals might exhibit poor flowability compared to more equant-shaped crystals.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and would be employed to investigate the ultrastructure of this compound particles or to characterize nanoformulations, such as nanocrystals or liposomes, if applicable. TEM could reveal details about the crystallinity and potential defects within the particles.

The data obtained from these microscopy techniques are typically qualitative (images) but can be quantified through image analysis software to generate particle size distributions and shape factor analyses. This information is critical for formulation development and for ensuring batch-to-batch consistency.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Metalol

Elucidation of Key Structural Motifs Governing Metalol Bioactivity

The elucidation of key structural motifs governing this compound's bioactivity involves systematic chemical modifications and subsequent biological activity testing. SAR studies aim to identify specific functional groups, stereochemical configurations, or spatial arrangements within the this compound molecule that are crucial for its interaction with a biological target and the manifestation of its desired activity. solubilityofthings.comslideshare.net

Through an iterative process of synthesizing this compound analogues with targeted structural alterations and evaluating their biological responses, researchers can pinpoint the molecular features essential for activity. For instance, modifying a hydroxyl group to an ether or ester can reveal if hydrogen bonding at that position is critical for binding. stereoelectronics.org Similarly, altering the size or shape of specific carbon skeletons or introducing different substituents can highlight the importance of steric and electronic properties. solubilityofthings.comslideshare.net

Typical findings in SAR studies for a compound like this compound might include:

Essential Functional Groups : Identification of specific groups (e.g., hydroxyl, amine, carbonyl) whose presence and position are indispensable for activity, often indicating their involvement in key interactions like hydrogen bonding or salt bridges with the target.

Stereochemical Requirements : Determination that a particular stereoisomer of this compound exhibits significantly higher activity, suggesting a precise fit within the target's binding site.

Hydrophobic/Hydrophilic Balance : Understanding the optimal lipophilicity (e.g., logP) required for this compound to reach and interact effectively with its target, often through hydrophobic interactions with non-polar regions of the binding site. slideshare.net

Substituent Effects : Analysis of how different substituents at various positions impact activity, providing insights into favorable electronic or steric contributions.

These insights allow for the qualitative mapping of the this compound pharmacophore, representing the essential features required for biological activity. dergipark.org.tr

Table 1: Illustrative Impact of Structural Modifications on this compound Bioactivity

Structural Motif/ModificationObserved Effect on BioactivityImplied Interaction/Role
Hydroxyl group at R1Significant decrease if removedHydrogen bond donor/acceptor
Aromatic ring at R2Loss of activity if saturatedPi-stacking, hydrophobic interaction
Chiral center at C3 (S-isomer)10x increase in potencyStereospecific binding to target
Basic amine at R4Critical for bindingIonic interaction (salt bridge)
Alkyl chain length (C5-C7)Optimal at C6Hydrophobic pocket filling

Computational Approaches in this compound SAR/QSAR

Computational approaches have revolutionized SAR/QSAR studies, offering efficient and cost-effective methods to predict, analyze, and optimize the biological activity of compounds like this compound. mdpi.comnih.govresearchgate.net These in silico techniques complement experimental methods by providing atomic-level insights into molecular interactions and facilitating the screening of vast chemical spaces. simulations-plus.com

Molecular Docking and Ligand-Protein Interaction Profiling of this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) within the active site of a target protein. researchgate.netchemrj.org The objective is to identify the most suitable interaction profile for this compound with its target, considering factors such as shape complementarity and non-covalent interactions. chemrj.orgvolkamerlab.org

For this compound, molecular docking studies would involve:

Target Preparation : Obtaining the three-dimensional structure of the putative target protein (e.g., from the Protein Data Bank) and preparing it for docking by adding hydrogens, assigning charges, and defining the active site. chemrj.org

Ligand Preparation : Generating conformers of this compound and its analogues, and assigning appropriate charges.

Docking Simulation : Running algorithms to explore possible binding poses of this compound within the target's binding pocket and scoring these poses based on predicted binding affinity. chemrj.org Scoring functions estimate the strength of association between this compound and the protein. chemrj.org

Interaction Profiling : Analyzing the docked poses to identify key interactions, such as hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, and salt bridges, between this compound and specific amino acid residues of the target. volkamerlab.orgoup.com This profiling provides a detailed molecular understanding of how this compound binds and how modifications affect these interactions.

Molecular docking helps rationalize this compound's activity towards its target and is crucial for structure-based virtual screening campaigns. chemrj.org

Molecular Dynamics Simulations for this compound Conformational Landscape

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules and their complexes over time, explicitly treating structural flexibility and entropic effects. researchgate.netacs.orgnih.gov Unlike static docking, MD simulations allow for the study of conformational changes in both this compound and its target, as well as the stability of the this compound-target complex in a simulated physiological environment (e.g., with explicit water molecules and ions). researchgate.netnih.gov

For this compound, MD simulations would be employed to:

Explore Conformational Space : Understand the flexibility of this compound itself and how its conformation might change upon binding to the target. cbirt.netnih.gov

Analyze Complex Stability : Assess the stability of the this compound-target complex over time, observing how binding interactions evolve and identifying potential weak points. researchgate.net

Identify Cryptic Pockets : Reveal transient or cryptic binding sites on the target protein that might not be apparent from static crystal structures but become accessible due to protein dynamics. nih.govrsc.org

Calculate Binding Free Energies : More accurately estimate the thermodynamics and kinetics associated with this compound-target recognition and binding, often using advanced techniques like free-energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations. acs.orgnih.gov

By generating conformational ensembles and capturing long-timescale dynamics, MD simulations provide a more comprehensive picture of this compound's interactions and contribute significantly to understanding its mechanism of action. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds

A pharmacophore defines the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) and their spatial arrangement that are necessary for a molecule to exhibit a particular biological activity. dergipark.org.trnih.gov Pharmacophore models for this compound can be derived using either ligand-based (from a set of active this compound analogues) or structure-based (from the this compound-target complex structure) approaches. dergipark.org.trnih.gov

Once a robust pharmacophore model for this compound is established, it can be used for virtual screening of large chemical databases. nih.govsimulations-plus.com This in silico technique rapidly identifies novel chemical entities that possess the defined pharmacophoric features, even if they have different underlying chemical scaffolds than this compound. dergipark.org.trnih.govfrontiersin.org

The process typically involves:

Model Generation : Creating a 3D pharmacophore model based on the active conformers of this compound or its binding interactions with the target. dergipark.org.trnih.gov

Database Screening : Querying vast chemical libraries (e.g., millions of compounds) against the generated pharmacophore model to find compounds that geometrically match the required features. simulations-plus.comfrontiersin.org

Hit Prioritization : Ranking the identified hits based on their "fitness" to the pharmacophore model and further evaluating them using molecular docking or other filters.

Pharmacophore modeling and virtual screening are highly efficient for discovering new this compound-like compounds, accelerating the hit-to-lead process, and exploring chemical diversity. nih.govsimulations-plus.com

Machine Learning and Artificial Intelligence Applications in this compound SAR Prediction

The integration of Machine Learning (ML) and Artificial Intelligence (AI) into SAR/QSAR studies has significantly advanced the ability to predict this compound's biological activity and optimize its properties. oncodesign-services.comacs.orgprotoqsar.comresearchgate.net ML algorithms can identify complex patterns and relationships within vast datasets of chemical structures and their corresponding biological activities that might be impossible to detect manually. acs.orgresearchgate.net

Applications of ML/AI in this compound SAR prediction include:

Predictive Modeling : Training ML models (e.g., neural networks, random forests, support vector machines) on datasets of this compound analogues with known activities to predict the activity of new, untested compounds. protoqsar.comresearchgate.net These models can make both qualitative (active/inactive) and quantitative predictions. protoqsar.com

Molecular Descriptors : Utilizing a wide range of molecular descriptors (physicochemical, topological, structural, fingerprints) as input features for ML models to represent this compound's chemical structure. acs.orgprotoqsar.com

Generative Models : Employing AI-driven generative chemistry approaches to design novel this compound scaffolds or optimize existing ones with desired activity profiles.

ADMET Prediction : Extending ML applications to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, crucial for assessing drug-likeness and potential liabilities early in development. acs.orgdergipark.org.trnih.gov

Automated SAR Analysis : Automating the analysis of SAR trends and identifying activity cliffs (small structural changes leading to large activity changes) to guide further synthesis. collaborativedrug.com

The success of ML/AI models relies heavily on the quality and diversity of the training data, emphasizing the need for large, well-curated datasets of this compound analogues and their biological activities. acs.orgresearchgate.net

Table 2: Key Computational Approaches in this compound SAR/QSAR Studies

Computational MethodPrimary Application for this compoundKey Output/Insight
Molecular DockingPredicting binding poses and affinity with targetBinding mode, interaction types (H-bonds, hydrophobic)
Molecular DynamicsStudying conformational flexibility and complex stabilityDynamic behavior, binding free energy, cryptic pockets
Pharmacophore ModelingDefining essential features for activity3D spatial arrangement of functional groups
Virtual ScreeningIdentifying novel this compound-like scaffoldsNew hit compounds from large databases
Machine Learning/AIPredicting activity and ADMET propertiesPredictive models, optimized compound suggestions

Design Principles for Optimized this compound Analogues and Derivatives

The insights gained from SAR/QSAR and computational studies of this compound are directly translated into rational design principles for developing optimized analogues and derivatives. The goal is to enhance desired biological activities (e.g., potency, selectivity) while improving pharmacokinetic properties and minimizing potential liabilities. oncodesign-services.comstereoelectronics.orgwikipedia.org

Key design principles for optimizing this compound analogues include:

Targeted Functional Group Modification : Based on SAR data, specific functional groups within this compound are modified to enhance interactions with the target (e.g., strengthening hydrogen bonds, optimizing hydrophobic contacts). stereoelectronics.org This might involve bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties but potentially improved metabolic stability or reduced toxicity. stereoelectronics.org

Conformational Restriction/Flexibility : Modifying the this compound scaffold to restrict its conformational flexibility can pre-organize it into the bioactive conformation, potentially increasing binding affinity. Conversely, introducing flexibility might allow for better adaptation to a dynamic binding site.

Addressing Metabolic Stability : Introducing structural modifications (e.g., replacing metabolically labile groups) to improve the in vivo half-life of this compound, thereby enhancing its duration of action. stereoelectronics.orgnih.gov

Enhancing Selectivity : Designing analogues that selectively interact with the intended biological target while avoiding off-targets that could lead to undesirable side effects. This often involves exploiting subtle differences in the binding sites of related proteins. wikipedia.org

Structure Extension : Adding new functional groups to the this compound lead structure to probe for additional binding interactions with the target, potentially leading to increased potency. stereoelectronics.org

Iterative Design Cycle : Drug design is an iterative process involving cycles of design, synthesis, and testing. wikipedia.orgdrugdesign.org Computational predictions guide the synthesis of the most promising this compound analogues, which are then experimentally validated, and the new data feeds back into the computational models for further refinement. oncodesign-services.comdrugdesign.org

By systematically applying these principles, researchers can rationally design and synthesize this compound analogues with improved pharmacological profiles, ultimately leading to more effective and selective compounds.

Mechanistic Investigations of Metalol at Molecular and Cellular Levels

Target Identification and Validation in Metalol Action

Target identification is a critical step in elucidating the pharmacological effects of a compound. For this compound, its classification as a beta-adrenergic receptor antagonist provides a primary indication of its molecular target.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic profiling involves the large-scale analysis of proteins to understand biological processes and disease mechanisms, including responses to therapeutic measures wikipedia.org. This approach can identify changes in protein expression, post-translational modifications, and protein-protein interactions following exposure to a compound like this compound nih.govfrontlinegenomics.com. Metalloproteomics, a specialized field, focuses on the identification of molecular targets of metal-based compounds by analyzing their interactions with proteins nih.govnih.gov.

In the context of this compound, proteomic profiling would aim to:

Identify specific proteins whose expression levels are altered upon this compound treatment.

Detect changes in the phosphorylation status of key signaling proteins, particularly those downstream of beta-adrenergic receptors.

Metabolomic profiling, on the other hand, involves the comprehensive analysis of metabolites within a biological system nih.govnih.gov. Changes in the metabolome can reflect the downstream effects of a compound's action on cellular pathways. For this compound, metabolomic studies would investigate:

Alterations in metabolic pathways linked to adrenergic signaling, such as glucose and lipid metabolism.

Identification of biomarkers that reflect the cellular response to beta-adrenergic receptor antagonism.

While specific proteomic or metabolomic data for this compound are not widely documented in publicly available literature, such studies would typically involve exposing cells or tissues to varying concentrations of this compound and then analyzing the protein and metabolite profiles using advanced techniques like mass spectrometry wikipedia.orgomicscouts.com.

Table 1: Hypothetical Proteomic Profiling Data in Response to this compound Exposure

Protein NameBaseline Expression (Arbitrary Units)This compound-Treated Expression (Arbitrary Units)Fold Change (Treated/Baseline)P-valuePotential Role/Pathway
Adenylyl Cyclase100600.6<0.01Downstream of β-adrenergic receptor, cAMP production
PKA Catalytic Subunit80750.940.15Involved in adrenergic signaling
Phospholamban50400.8<0.05Regulates Ca²⁺ pump in cardiac muscle
β-Arrestin 170901.29<0.05Receptor desensitization and internalization

Table 2: Hypothetical Metabolomic Profiling Data in Response to this compound Exposure

Metabolite NameBaseline Concentration (µM)This compound-Treated Concentration (µM)Fold Change (Treated/Baseline)P-valueAssociated Metabolic Pathway
Glucose5.04.50.9<0.05Glycolysis
Lactate1.21.51.25<0.05Anaerobic Metabolism
ATP2.52.30.920.08Energy Metabolism
Glycerol0.80.60.75<0.01Lipid Metabolism

Genetic and Epigenetic Modulation Studies by this compound

Genetic and epigenetic studies investigate how a compound might influence gene expression without altering the DNA sequence itself nih.govdurect.com. While there is no specific literature detailing this compound's direct genetic or epigenetic modulation, such studies are crucial for a complete mechanistic understanding.

Genetic Modulation: This would involve assessing changes in gene expression levels (transcriptomics) in response to this compound. Techniques like RNA sequencing could reveal which genes are upregulated or downregulated, providing insights into the cellular programs affected by this compound's action. For a beta-adrenergic receptor antagonist, one might expect changes in the expression of genes involved in cardiac function, smooth muscle contraction, or metabolic regulation google.com.

Epigenetic Modulation: Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in regulating gene expression and cellular function nih.govnih.gov. Studies in this area would explore whether this compound influences the activity of epigenetic enzymes (e.g., DNA methyltransferases, histone acetyltransferases) or alters the epigenetic landscape of the cell. This could reveal long-term effects or novel regulatory mechanisms of this compound durect.comdokumen.pub.

Elucidation of this compound-Mediated Signaling Pathways

This compound's classification as a beta-adrenergic receptor antagonist provides a strong foundation for understanding its impact on cellular signaling pathways. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by ligands like adrenaline and noradrenaline, trigger a cascade of intracellular events genome.jpnih.govwikipedia.orgdrugbank.com.

Analysis of Kinase and Phosphatase Cascades Modulated by this compound

Beta-adrenergic receptor activation typically leads to the activation of adenylyl cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility nih.govwikipedia.orgdrugbank.com.

As a beta-adrenergic receptor antagonist, this compound is expected to:

Inhibit Adenylyl Cyclase Activity: By blocking the receptor, this compound would prevent the activation of adenylyl cyclase, thereby reducing cAMP production.

Decrease PKA Activity: Consequently, the activity of PKA would be diminished due to lower cAMP levels.

Modulate Downstream Phosphorylation: Reduced PKA activity would lead to decreased phosphorylation of its target proteins, including those involved in calcium handling (e.g., phospholamban) and gene expression nih.govwikipedia.org.

Kinase and phosphatase cascades are intricate networks where the phosphorylation and dephosphorylation of proteins regulate cellular processes ebi.ac.ukd-nb.infonih.gov. This compound's action would primarily involve the inhibition of the activating phosphorylation events downstream of beta-adrenergic receptors, thereby shifting the balance towards dephosphorylation by phosphatases.

Table 3: Impact of this compound on Key Signaling Molecules (Conceptual)

Signaling MoleculeEffect of Beta-Adrenergic Agonist (e.g., Adrenaline)Expected Effect of this compound (Antagonist)
Beta-Adrenergic ReceptorActivation, conformational changeBlockade, no activation
Gs ProteinActivationNo activation
Adenylyl CyclaseIncreased activity, ↑ cAMPDecreased activity, ↓ cAMP
Protein Kinase A (PKA)Increased activity, ↑ phosphorylationDecreased activity, ↓ phosphorylation
PhospholambanIncreased phosphorylationDecreased phosphorylation

Receptor-Ligand Interactions and Downstream Cellular Effects of this compound

This compound functions by directly interacting with beta-adrenergic receptors, specifically the beta-2 adrenergic receptor (ADRB2) as indicated by KEGG genome.jp. This interaction is a classic example of receptor-ligand binding, where this compound acts as an antagonist, competing with endogenous ligands like adrenaline and noradrenaline for binding sites wikipedia.orgdrugbank.combruker.com. By occupying these receptors without activating them, this compound prevents the normal physiological responses mediated by catecholamines wikipedia.org.

The downstream cellular effects resulting from this antagonism include:

Reduced Heart Rate (Negative Chronotropy): By blocking beta-1 adrenergic receptors in the heart (if this compound has β1 selectivity, similar to Metoprolol), this compound would decrease the spontaneous depolarization rate in pacemaker cells nih.govwikipedia.orgdrugbank.com.

Decreased Myocardial Contractility (Negative Inotropy): Inhibition of beta-adrenergic signaling reduces calcium influx into cardiac cells, thereby lowering the force of contraction nih.govwikipedia.orgdrugbank.com.

Modulation of Vascular Tone: Interaction with beta-2 adrenergic receptors in vascular smooth muscle can influence vasodilation, although the primary therapeutic effects of beta-blockers are often mediated through beta-1 receptors.

The precise binding affinity and selectivity of this compound for different beta-adrenergic receptor subtypes (β1, β2, β3) would determine its specific pharmacological profile. Studies on receptor-ligand interactions often employ techniques like radioligand binding assays and surface plasmon resonance to quantify binding affinity and kinetics bruker.com.

Cellular Responses to this compound in In Vitro Models

In vitro models, such as cell lines and primary cell cultures, are indispensable for studying the direct cellular responses to chemical compounds. For this compound, in vitro studies would provide insights into its effects on various cell types relevant to its proposed mechanism of action.

Typical in vitro cellular responses investigated for a beta-adrenergic receptor antagonist include:

Cardiomyocyte Studies: Effects on heart rate, contractility, and calcium handling in isolated cardiomyocytes or cardiac cell lines. This could involve measuring spontaneous beating rates, calcium transients, and contractility using techniques like video microscopy or fluorescent indicators nih.govwikipedia.orgdrugbank.com.

Smooth Muscle Cell Assays: Evaluation of this compound's impact on the contraction or relaxation of isolated vascular smooth muscle cells, which are rich in beta-adrenergic receptors thoracickey.com.

Cell Viability and Proliferation: Assessment of potential cytotoxic or cytostatic effects of this compound on various cell types, ensuring that observed mechanistic effects are not due to general cellular distress nih.govmdpi.comrsc.org.

Signaling Pathway Activation: Direct measurement of intracellular signaling molecules (e.g., cAMP levels, phosphorylation of PKA substrates) in response to this compound in the presence or absence of adrenergic agonists nih.govwikipedia.org.

Gene Expression Changes: Quantitative PCR or RNA sequencing to confirm changes in the expression of genes identified in genetic modulation studies.

While general studies on cellular responses to metal ions and other compounds exist nih.govmdpi.comrsc.orgreactome.org, specific in vitro data for this compound's direct cellular effects are not widely reported. Such studies would be crucial to validate the proposed mechanistic pathways and to understand the compound's cellular specificity and potency.

Table 4: Conceptual In Vitro Cellular Response Data for this compound

Cell TypeParameter MeasuredAgonist-Stimulated (Control)This compound-Treated (with Agonist)Percentage Inhibition/Change
CardiomyocytesSpontaneous Beating Rate (bpm)603541.7% Inhibition
CardiomyocytescAMP Production (nM)1004060% Inhibition
Vascular Smooth Muscle CellsRelaxation (%)802075% Reduction in Relaxation
HEK293 Cells (expressing ADRB2)PKA Activity (Relative Units)1506060% Inhibition

Studies on this compound-Induced Changes in Cell Proliferation and Apoptosis

Cell proliferation and apoptosis are two critical, tightly regulated cellular processes that govern cell number and tissue homeostasis. Cell proliferation refers to the increase in the number of cells as a result of cell growth and cell division, while apoptosis is a form of programmed cell death essential for development and to eliminate damaged or unwanted cells epo.orggoogleapis.comnih.gov. Investigations into a compound's impact on these processes are pivotal in determining its potential therapeutic or toxicological profile.

For a compound such as this compound, studies would typically involve exposing various cell lines (e.g., cancer cells, normal cells) to different concentrations of the compound and assessing its effects on cell viability, growth, and death. Common methodologies include:

Cell Viability Assays: Techniques like MTT, MTS, or WST-1 assays measure metabolic activity as an indicator of viable cells. A decrease in viability could suggest antiproliferative or cytotoxic effects.

Cell Proliferation Assays: Direct cell counting, DNA synthesis assays (e.g., BrdU incorporation), or real-time cell growth monitoring can quantify the rate of cell division.

Apoptosis Detection Assays: These assays identify markers of programmed cell death. Methods include flow cytometry using Annexin V/propidium iodide staining to detect externalized phosphatidylserine, caspase activity assays (e.g., Caspase-3/7), and detection of DNA fragmentation (e.g., TUNEL assay) nih.gov. Changes in the expression of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins would also be examined.

While some literature mentions "this compound hydrochloride" in the context of regulating cell proliferation and apoptosis, specific detailed research findings or quantitative data regarding this compound's direct effects on these processes are not widely documented in the readily available search results epo.orggoogleapis.comajol.info. Therefore, any findings would necessitate dedicated experimental investigation.

Table 1: Hypothetical Data on this compound's Effect on Cell Proliferation and Apoptosis in a Cancer Cell Line

This compound Concentration (µM)% Cell Viability (Relative to Control)% Early Apoptosis (Annexin V+)% Late Apoptosis/Necrosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
0 (Control)1002.5 ± 0.51.0 ± 0.21.0
195 ± 33.1 ± 0.61.2 ± 0.31.1
1078 ± 58.2 ± 1.54.5 ± 0.82.5
5042 ± 725.0 ± 3.015.0 ± 2.07.8
10015 ± 440.0 ± 4.530.0 ± 3.512.3

Analysis of Intracellular Permeation and Subcellular Distribution of this compound

The efficacy of a chemical compound often depends on its ability to permeate cell membranes and reach its specific intracellular targets. Understanding the intracellular permeation and subcellular distribution of this compound is crucial for predicting its pharmacological activity and potential off-target effects rsc.orgnih.gov. Drugs can permeate cells via transcellular (through the cells) or intercellular (between cells) routes nih.govresearchgate.net. Once inside the cell, compounds can accumulate in various organelles, such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes, depending on their physicochemical properties and interactions with cellular components nih.gov.

Methods employed to analyze intracellular permeation and subcellular distribution include:

Fluorescence Microscopy: If this compound possesses intrinsic fluorescence or can be conjugated to a fluorescent tag without altering its activity, its cellular uptake and localization can be visualized directly.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI can provide label-free mapping of the compound's distribution within single cells or tissue sections.

Cell Fractionation and Quantification: Cells are lysed and fractionated into different subcellular compartments (e.g., cytoplasm, nucleus, mitochondria, microsomes). The concentration of this compound in each fraction can then be quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Radiolabeling: Synthesizing this compound with a radioisotope (e.g., ³H or ¹⁴C) allows for highly sensitive quantification of its uptake and distribution within cells and tissues.

Comprehensive data specifically detailing the intracellular permeation and subcellular distribution of this compound are not available in the provided search results. Such studies would be essential to understand how this compound gains access to its potential sites of action within the cell.

Table 2: Hypothetical Subcellular Distribution of this compound in a Cultured Cell Line

Subcellular CompartmentPercentage of Total Intracellular this compound (%)
Cytosol45 ± 5
Nucleus20 ± 3
Mitochondria15 ± 2
Endoplasmic Reticulum10 ± 1
Lysosomes5 ± 1
Other5 ± 1

Enzymatic Inhibition and Activation by this compound in Cell-Free Systems

Cell-free systems offer a powerful platform for investigating the direct effects of compounds on enzymatic activities without the complexities of cellular uptake, metabolism, and efflux mdpi.comnih.govmdpi.com. These systems typically consist of purified enzymes or crude cell lysates that contain the necessary enzymatic machinery nih.govmdpi.com. This approach allows for precise control over reaction conditions and component concentrations, making it ideal for detailed kinetic studies nih.gov.

Given that this compound is described as an adrenoceptor medkoo.com, its primary mechanism of action would likely involve binding to and modulating the activity of adrenergic receptors, which are G protein-coupled receptors, rather than directly inhibiting or activating soluble enzymes in a cell-free system in the traditional sense. However, if this compound were found to interact with intracellular signaling pathways downstream of adrenoceptors, or if it had off-target effects, its direct influence on various enzymes could be explored.

Studies in cell-free systems would typically involve:

Enzyme Activity Assays: Measuring the rate of substrate conversion to product in the presence and absence of this compound.

Kinetic Analysis: Determining kinetic parameters such as Kᵢ (inhibition constant) for inhibitors or Kₐ (activation constant) for activators, and assessing the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

IC₅₀/EC₅₀ Determination: Quantifying the concentration of this compound required to inhibit 50% of enzyme activity (IC₅₀) or activate 50% of enzyme activity (EC₅₀) frontiersin.org.

While cell-free systems are widely used for studying enzymatic inhibition and activation frontiersin.orgnih.gov, specific data on this compound's direct enzymatic inhibition or activation in such systems is not available in the provided search results. Its classification as an adrenoceptor suggests its primary interaction would be with receptors, which are typically studied in membrane-bound systems or reconstituted receptor assays, rather than solely with soluble enzymes in cell-free lysates.

Table 3: Hypothetical IC₅₀ Values for this compound Against a Panel of Enzymes

Enzyme Target (Hypothetical)IC₅₀ (µM)Type of Inhibition (Hypothetical)
Enzyme A (Kinase)>1000N/A
Enzyme B (Phosphatase)50.2 ± 8.1Non-competitive
Enzyme C (Protease)125.7 ± 15.3Competitive
Enzyme D (Adrenergic Receptor Binding - not enzyme)0.8 ± 0.1 (Ki)Ligand Binding

Biomolecular Interactions and Structural Changes Induced by this compound Binding

Understanding the specific biomolecular interactions of this compound and the structural changes it induces upon binding is fundamental to elucidating its mechanism of action and designing improved analogs wustl.eduaps.orgnih.gov. As an adrenoceptor, this compound would be expected to interact with adrenergic receptors, which are membrane proteins. These interactions can lead to conformational changes in the receptor, initiating downstream signaling cascades.

Techniques commonly employed to investigate biomolecular interactions and induced structural changes include:

Surface Plasmon Resonance (SPR) / Bio-layer Interferometry (BLI): These label-free techniques measure the binding kinetics (association and dissociation rates) and affinity (K_D) between this compound and its target biomolecules (e.g., purified receptors or receptor domains) aps.org.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (enthalpy, entropy, and binding affinity) that characterize the interaction nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level details of binding sites and conformational changes induced in both this compound and its target biomolecule upon complex formation.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution three-dimensional structures of this compound in complex with its target, revealing the precise binding mode and any induced structural rearrangements.

Molecular Dynamics (MD) Simulations: Computational simulations can model the dynamic interactions between this compound and its target, predicting binding pathways, stability of the complex, and conformational fluctuations nih.gov.

While the nature of this compound as an adrenoceptor implies specific biomolecular interactions, detailed research findings on the precise structural changes induced by this compound binding to its targets are not widely available in the provided search results. Such studies would be crucial for a complete understanding of its pharmacological profile.

Table 4: Hypothetical Binding Affinity and Conformational Changes Induced by this compound

Target Biomolecule (Hypothetical)Binding Affinity (K_D) (nM)Induced Conformational Change (Hypothetical)Method of Detection (Hypothetical)
Alpha-1 Adrenergic Receptor5.2 ± 0.7Activation of Gq pathway, receptor internalizationSPR, Functional Assay, Fluorescence Spectroscopy
Beta-2 Adrenergic Receptor12.8 ± 1.5Partial agonist activity, altered downstream signalingITC, Functional Assay, Cryo-EM
Serum Albumin150 ± 20Minor structural perturbationCD, Fluorescence Quenching

Preclinical in Vitro Model Systems for Metalol Research

Cell-Based Assays for Metalol Activity Evaluation

High-Throughput Screening Methodologies for this compound Libraries

High-throughput screening (HTS) methodologies enable the rapid assessment of large compound libraries against specific biological targets or pathways, accelerating the identification of lead compounds. bmglabtech.compromega.com For this compound, or structurally related compounds (this compound libraries), HTS would typically involve automated systems to screen for binding affinity or functional activity at adrenergic receptors expressed in recombinant cell lines.

Common HTS approaches for adrenoceptor activity include:

Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled ligand from the receptor by this compound, providing data on its binding affinity (Ki values).

Reporter Gene Assays: Cells engineered to express adrenergic receptors and a downstream reporter gene (e.g., luciferase) linked to receptor activation can quantify this compound's functional effects. For instance, β-adrenoceptor activation typically leads to increased cAMP, which can be coupled to a cAMP-responsive element driving reporter gene expression.

Calcium Flux Assays: For Gq-coupled α1-adrenoceptors, this compound's activity could be measured by its ability to induce intracellular calcium release using fluorescent calcium indicators. googleapis.com

Fluorescence-Based Assays: Techniques such as Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET) can be used to detect receptor-ligand interactions or conformational changes upon this compound binding. bmglabtech.com

While specific HTS data for this compound is not available, a hypothetical HTS campaign for an adrenoceptor like this compound might yield results such as those presented in Table 1, demonstrating varying potencies (IC50/EC50) across different receptor subtypes.

Table 1: Hypothetical High-Throughput Screening Results for this compound Analogues on Adrenergic Receptors

CompoundReceptor SubtypeAssay TypeIC50 / EC50 (nM)
This compoundβ1-AdrenoceptorcAMP Assay15.2
This compoundβ2-AdrenoceptorcAMP Assay87.5
This compoundα1A-AdrenoceptorCa2+ Flux>1000
Analog Aβ1-AdrenoceptorcAMP Assay5.8
Analog Bβ2-AdrenoceptorcAMP Assay22.1

Development and Application of 2D and 3D Cell Culture Models for this compound Studies

Beyond HTS, more physiologically relevant cell culture models are employed for in-depth characterization. precisionformedicine.com

2D Cell Culture Models: These involve growing cells in a monolayer on a flat surface. For this compound, this would typically include:

Recombinant Cell Lines: Cells (e.g., HEK293, CHO) stably transfected to express specific human adrenergic receptor subtypes, allowing for isolated study of this compound's interaction with a single receptor.

Primary Cells: Cardiomyocytes (for β1/β2 effects), smooth muscle cells (for α1 effects), or adipocytes (for β3 effects) could be used to study this compound's effects in a more native cellular environment, assessing responses like contractility, relaxation, or lipolysis.

Functional Assays: Beyond binding, assays would measure downstream effects such as changes in intracellular cAMP levels, phosphorylation of receptor-associated proteins, or gene expression profiles.

3D Cell Culture Models: These models, such as spheroids or organoids, aim to mimic the in vivo tissue architecture and cellular interactions more closely than 2D cultures. precisionformedicine.combmglabtech.com For this compound, 3D models could include:

Cardiac Spheroids: To assess this compound's long-term effects on cardiac function, cell viability, and hypertrophy, providing a more complex environment than isolated cells.

Vascular Organoids: To study this compound's impact on vascular tone and remodeling, given its adrenoceptor activity.

These models offer advantages in replicating cell-cell communication, extracellular matrix interactions, and diffusion gradients, which are crucial for drug response.

Enzyme Assays and Biochemical Reconstitution Systems for this compound Studies

Enzyme assays and biochemical reconstitution systems are used to study a compound's direct interaction with purified proteins or reconstituted molecular complexes, providing mechanistic insights at a molecular level. promega.comnih.govantibodiesinc.com

Enzyme Assays: If this compound were hypothesized to interact with specific enzymes involved in adrenergic signaling (e.g., adenylyl cyclase, phosphodiesterases, or kinases involved in receptor phosphorylation), purified enzyme assays would be performed. These assays typically measure the conversion of a substrate to a product in the presence and absence of this compound, allowing for determination of IC50 (inhibitory concentration) or EC50 (effective concentration) values. For example, a phosphodiesterase assay would quantify the hydrolysis of cAMP or cGMP, while a kinase assay would measure the phosphorylation of a target protein.

Biochemical Reconstitution Systems: These systems involve isolating and reassembling specific molecular components in vitro to study their interactions in a controlled environment. robertozonculab.orgnih.govresearchgate.netuchicago.edu For this compound, this could involve:

Receptor-G protein Coupling: Reconstituting purified adrenergic receptors with G proteins and measuring this compound's ability to promote G protein activation (e.g., GTPγS binding assays).

Receptor Dimerization/Oligomerization: Using purified receptor proteins in liposomes or detergent micelles to study how this compound influences receptor dimerization, a common mechanism for GPCR signaling.

Arrestin Recruitment: Reconstituting receptor-arrestin interactions to understand receptor desensitization and internalization pathways mediated by this compound.

Such studies would provide precise kinetic and binding data, elucidating the direct molecular targets and mechanisms of this compound.

Organ-on-a-Chip and Microfluidic Platforms in this compound Research

Organ-on-a-chip (OOC) and microfluidic platforms represent advanced in vitro models that simulate the physiological functions and mechanical microenvironments of human organs, offering a more predictive tool for drug testing and disease modeling. mdpi.comharvard.eduwikipedia.orgemulatebio.comteledynemems.com

Organ-on-a-Chip Systems: For this compound, OOCs could be developed to mimic organs rich in adrenergic receptors, such as the heart, lung, or vasculature.

Heart-on-a-Chip: This model could incorporate cardiomyocytes and endothelial cells under mechanical strain, allowing for real-time monitoring of this compound's effects on heart rate, contractility, and arrhythmogenicity, providing a more integrated physiological response than traditional cell cultures.

Vessel-on-a-Chip: Microfluidic channels lined with vascular endothelial and smooth muscle cells could be used to study this compound's impact on vasoconstriction or vasodilation, and its potential effects on vascular permeability or inflammation.

These platforms enable the precise control of fluid flow, nutrient delivery, and mechanical forces, offering a dynamic environment that closely resembles in vivo conditions. emulatebio.com

Microfluidic Platforms: Beyond full organ emulation, simpler microfluidic devices can be used for: tum.demicruxfluidic.commdpi.comcapitalbiotechnology.com

Cell Trapping and Analysis: Isolating single cells or small cell populations to study this compound's effects at a higher resolution.

Gradient Generation: Creating stable concentration gradients of this compound to study dose-response relationships or cellular migration in response to the compound.

High-Throughput Screening Miniaturization: Integrating smaller reaction volumes and automated liquid handling for more efficient and cost-effective screening of this compound.

While the general capabilities of these platforms are well-established, specific applications or findings related to this compound using these advanced systems are not detailed in the available literature.

Advanced In Vitro Permeation and Transport Studies for this compound

Understanding the permeation and transport characteristics of a compound is crucial for predicting its absorption, distribution, and cellular uptake. justia.com For this compound, in vitro permeation and transport studies would assess its ability to cross biological barriers.

Cell Monolayer Permeation Assays:

Caco-2 Cell Monolayers: Caco-2 cells, derived from human colon adenocarcinoma, spontaneously differentiate into enterocyte-like cells forming tight junctions, making them a widely used model for predicting oral drug absorption. nih.gov this compound's permeability across Caco-2 monolayers would be measured in both apical-to-basolateral and basolateral-to-apical directions to assess passive diffusion and potential involvement of efflux or influx transporters. The apparent permeability coefficient (Papp) would be calculated.

MDCK or LLC-PK1 Cells: These cell lines, often transfected with specific transporters (e.g., P-glycoprotein, OATP, OCT), can be used to investigate if this compound is a substrate or inhibitor of these transporters.

Artificial Membrane Permeability Assays (PAMPA):

PAMPA is a high-throughput method that uses an artificial lipid membrane to predict passive transcellular permeability, excluding active transport mechanisms. nih.gov This assay would provide an initial estimation of this compound's lipophilicity-driven membrane permeability.

Isolated Tissue Permeation Studies (Ex Vivo):

While technically ex vivo, these models bridge the gap between in vitro cell cultures and in vivo studies. Tissues such as excised intestinal segments or buccal mucosa (as seen in studies for similar compounds like metoprolol (B1676517) nih.gov) mounted in Ussing chambers can provide valuable data on this compound's permeation across intact biological barriers, considering tissue-specific enzymes and transporters.

Cellular Uptake and Efflux Studies:

These studies use cells to directly measure the accumulation of this compound inside cells and its efflux. This is critical for understanding intracellular concentrations and potential drug-drug interactions involving transporters.

Data Table Example: Hypothetical Permeability Data for this compound

Assay SystemPermeability DirectionApparent Permeability (Papp) (x 10^-6 cm/s)Notes
Caco-2 CellsApical to Basolateral8.5Moderate permeability, suggesting passive diffusion.
Caco-2 CellsBasolateral to Apical10.2Slight efflux ratio, indicating minor transporter involvement.
PAMPAN/A15.1High passive permeability, consistent with lipophilicity.

These in vitro studies collectively provide a comprehensive profile of this compound's preclinical characteristics, guiding further development and informing the design of in vivo experiments.

Future Directions and Emerging Frontiers in Metalol Research

Integration of Multi-Omics Data for Comprehensive Understanding of Metalol Biology

There is no specific research available on the integration of multi-omics data to understand the biology of this compound. However, the study of beta-adrenergic signaling pathways, in general, is an area where multi-omics approaches are being applied. Such research integrates genomics, transcriptomics, proteomics, and metabolomics to unravel the complex cellular responses to beta-adrenergic stimulation or blockade. These studies are crucial for understanding the systemic effects of drugs targeting these receptors and for identifying potential biomarkers of response or toxicity. For instance, multi-omics analyses are employed in cardiovascular research to understand the genomic and metabolic responses to beta-blockers in conditions like heart failure.

Development of Novel Chemical Probes and Tools Based on this compound Scaffolds

The development of novel chemical probes is a vibrant area of research for beta-adrenergic receptors. These probes, often fluorescently labeled ligands, are instrumental in visualizing receptor distribution and dynamics in living cells and tissues. While fluorescent ligands for beta-adrenergic receptors have been developed, there is no specific mention in the literature of such probes being derived from the this compound scaffold. The design of such tools would be a logical step to facilitate more detailed studies of this compound's target engagement and pharmacodynamics at a molecular level.

Exploration of this compound in New Chemical Biology Paradigms

The exploration of beta-adrenergic receptors within new chemical biology paradigms is an ongoing effort. This includes the development of photoswitchable ligands to control receptor activity with light, offering precise spatiotemporal control over signaling pathways. While this represents an exciting frontier for the broader class of beta-blockers, there is no current research that specifically places this compound within these emerging paradigms. Applying such innovative approaches to this compound could yield novel research tools and therapeutic strategies.

Advanced Computational Methodologies for Predictive this compound Design and Mechanistic Insights

Computational modeling is a powerful tool for designing and understanding the interactions of beta-blockers with their receptors. Detailed in silico studies, including molecular dynamics simulations and ligand docking, are used to predict binding affinities and to elucidate the structural basis of agonism and antagonism at beta-adrenergic receptors. nih.gov While these computational methods are extensively applied to various beta-blockers to predict their behavior and to design new derivatives, specific advanced computational studies focused on the predictive design of this compound or providing deep mechanistic insights into its action are not available in the current body of scientific literature. pnas.org

Q & A

Q. What strategies are effective for reconciling gaps between computational predictions and experimental results for this compound?

  • Methodological Answer : Perform iterative validation: refine docking models using experimental IC₅₀ data and molecular dynamics simulations. Collaborate with synthetic chemists to modify this compound’s structure based on SAR (structure-activity relationship) insights. Publish methods in open-access platforms to crowdsource validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.